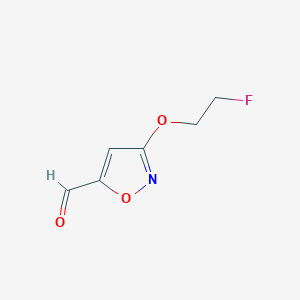
3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoroethoxy group attached to the isoxazole ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde typically involves the cycloaddition reaction of an alkyne with a nitrile oxideThe reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
the general approach involves the use of eco-friendly and metal-free synthetic routes to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions
3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoroethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid.
Reduction: 3-(2-Fluoroethoxy)isoxazole-5-methanol.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoroethoxy group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cellular processes .
類似化合物との比較
Similar Compounds
- 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde
- 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
- 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
- 5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde
Uniqueness
3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H6FNO3 |
|---|---|
分子量 |
159.11 g/mol |
IUPAC名 |
3-(2-fluoroethoxy)-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C6H6FNO3/c7-1-2-10-6-3-5(4-9)11-8-6/h3-4H,1-2H2 |
InChIキー |
RQBNYMOGSVQSLD-UHFFFAOYSA-N |
正規SMILES |
C1=C(ON=C1OCCF)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12865117.png)
![2,3-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-10,11-diol](/img/structure/B12865124.png)

![2-(Chloromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12865130.png)

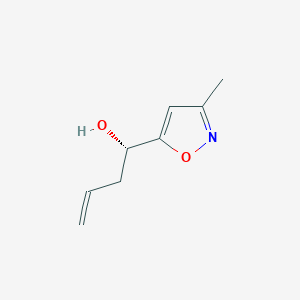

![(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine](/img/structure/B12865154.png)
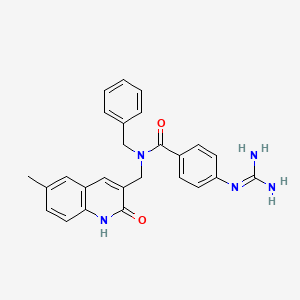

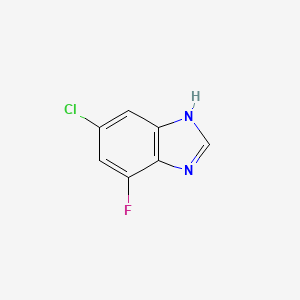
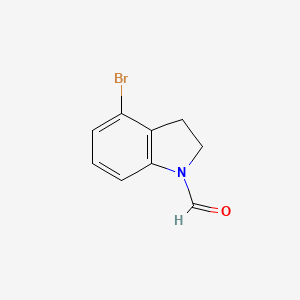
![1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865193.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12865204.png)
